Lisavanbulin dihydrochloride

Microtubule destabilizer Colchicine binding site Tubulin polymerization

Securing a microtubule-targeting agent with reliable blood-brain barrier penetration for glioblastoma research is a persistent supply chain bottleneck. Lisavanbulin dihydrochloride (BAL101553) directly addresses this gap as a water-soluble lysine prodrug of avanbulin, enabling oral bioavailability and CNS exposure unattainable with conventional MTAs. • EB1-biomarker-correlated activity: antiproliferative and anti-invasive efficacy significantly enhanced in EB1-positive glioblastoma models. • Retains potency in P-gp-overexpressing and MTA-resistant cancer lines; median IC50 ~10 nM in DLBCL panels with apoptosis induction within 24-48 h. • Clinically validated: Phase 1 safety established at 15 mg/day oral dosing combined with radiation in newly diagnosed MGMT-unmethylated glioblastoma.

Molecular Formula C26H31Cl2N9O3
Molecular Weight 588.5 g/mol
CAS No. 1387574-54-0
Cat. No. B608594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLisavanbulin dihydrochloride
CAS1387574-54-0
SynonymsLisavanbulin dihydrochloride;  Lisavanbulin HCl;  BAL-101553 dihydrochloride;  BAL 101553 dihydrochloride;  BAL101553 dihydrochloride; 
Molecular FormulaC26H31Cl2N9O3
Molecular Weight588.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H29N9O3.2ClH/c27-13-4-3-6-19(29)26(37)31-18-11-9-17(10-12-18)22(36)16-35-21-8-2-1-7-20(21)32-25(35)23-24(34-38-33-23)30-15-5-14-28;;/h1-2,7-12,19H,3-6,13,15-16,27,29H2,(H,30,34)(H,31,37);2*1H/t19-;;/m0../s1
InChIKeyAOKATNWVGVIXOQ-TXEPZDRESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement and Research Guide for Lisavanbulin Dihydrochloride (CAS 1387574-54-0)


Lisavanbulin dihydrochloride, also known as BAL101553, is a highly water-soluble lysine prodrug of the synthetic small molecule microtubule-destabilizing agent avanbulin (BAL27862) [1]. Avanbulin binds to tubulin heterodimers at the colchicine site, inhibiting microtubule polymerization and disrupting microtubule organization, leading to cell cycle arrest and apoptosis in cancer cells [2]. The compound is under clinical investigation for the treatment of high-grade gliomas, including glioblastoma, and other solid tumors [3].

Why Simple Substitution with Other Microtubule-Targeting Agents is Not Viable for Lisavanbulin Dihydrochloride


Lisavanbulin dihydrochloride cannot be simply substituted with other microtubule-targeting agents (MTAs) due to its unique prodrug design and distinct mechanistic profile. Its active moiety, avanbulin, binds to the colchicine site of tubulin with a binding mode and subsequent effects on microtubule organization that are distinct from colchicine itself and other MTAs [1]. Furthermore, its antitumor activity is strongly correlated with the expression of end-binding protein 1 (EB1), a biomarker not universally predictive for other MTAs [2]. Its lipophilic nature enables superior blood-brain barrier penetration compared to many existing MTAs, making it uniquely positioned for glioblastoma research [3]. Substituting with a generic microtubule destabilizer would forfeit these specific, evidence-backed advantages.

Quantitative Differentiation Evidence for Lisavanbulin Dihydrochloride


Distinct Binding Mode and Kinetics at the Colchicine Site of Tubulin

The active moiety avanbulin (BAL27862) binds to the colchicine site of tubulin with an apparent dissociation constant (Kd) of 244 ± 30 nM and inhibits tubulin assembly with an IC50 of 1.4 μM [1]. Critically, the kinetics of BAL27862 binding to tubulin were distinct from those of colchicine, with evidence of competition between BAL27862 and colchicine for binding [1]. Comparative analyses of the effects of BAL27862 and colchicine on the microtubule mitotic spindle and in tubulin protease-protection experiments suggest different outcomes of tubulin binding, indicating a unique molecular interaction profile that differentiates it from the classic colchicine site binder [1].

Microtubule destabilizer Colchicine binding site Tubulin polymerization

High Potency in Lymphoma Models Correlated with Rapid Apoptosis Induction

In a panel of diffuse large B-cell lymphoma (DLBCL) cell lines, avanbulin (the active moiety of lisavanbulin) demonstrated potent anti-lymphoma activity with a median IC50 of approximately 10 nM across both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes [1]. This cytotoxicity was accompanied by rapid apoptosis induction; half of the cell lines tested showed an induction of apoptosis within the first 24 hours of treatment, and the remaining half within 48 hours [1].

Lymphoma DLBCL Apoptosis Cytotoxicity

EB1 Expression as a Predictive Biomarker for Response in Glioblastoma

The antitumor efficacy of lisavanbulin (and its active moiety BAL27862) is significantly enhanced in glioblastoma models with high expression of end-binding protein 1 (EB1). In glioblastoma stem-like cells (G6), BAL27862 inhibited migration and colony formation at subcytotoxic concentrations only in EB1-expressing control cells, but required cytotoxic concentrations in EB1-downregulated cells [1]. In vivo, three administrations of BAL101553 provided an EB1-dependent survival benefit in tumor-bearing mice, with more potent antiproliferative and anti-invasive effects observed in tumors with high EB1 expression [1].

Glioblastoma Predictive biomarker End-binding protein 1 (EB1)

Brain Penetration and Clinical Activity in Recurrent Glioblastoma

Lisavanbulin is a small, lipophilic molecule that efficiently penetrates the blood-brain barrier, a critical attribute for glioblastoma treatment [1]. In a Phase 2a study evaluating a 48-hour IV infusion in patients with recurrent glioblastoma (n=12), one patient achieved a partial response with >90% reduction in glioblastoma area, and another patient had stable disease after eight cycles of treatment [2]. In a separate Phase 1/2a study of oral lisavanbulin, profound and durable responses were observed in a subset of patients with recurrent, refractory grade 4 astrocytoma or glioblastoma [3].

Glioblastoma Blood-brain barrier Phase 2 clinical trial

Enhanced Water Solubility via Prodrug Design for Flexible Administration

Lisavanbulin dihydrochloride is a highly water-soluble lysine prodrug designed to overcome the very low aqueous solubility of its active parent compound, BAL27862 [1]. This prodrug strategy enables both intravenous and oral administration without the need for potentially toxic solubilizing excipients like Cremophor EL or polysorbate 80, which are often required for other poorly soluble MTAs [2]. In vitro, the prodrug shows slightly higher IC50 values for antiproliferation compared to the active drug, consistent with its requirement for intracellular conversion [1].

Prodrug Water solubility Oral bioavailability

High-Value Research and Procurement Scenarios for Lisavanbulin Dihydrochloride


Preclinical Evaluation of EB1-Dependent Anti-Tumor Activity in Glioblastoma

Utilize lisavanbulin in preclinical glioblastoma models (e.g., patient-derived xenografts or genetically engineered mouse models) to study its efficacy as a function of EB1 expression levels. This application is directly supported by evidence showing that its antiproliferative, anti-invasive, and survival benefits are significantly enhanced in EB1-positive tumors compared to EB1-negative or downregulated models [1]. This allows for the development of a biomarker-driven research strategy.

Investigating Novel Combinations with Radiation in MGMT Promoter Unmethylated Glioblastoma

Employ lisavanbulin in combination with standard-of-care radiation therapy for the treatment of newly diagnosed, MGMT promoter unmethylated glioblastoma. A Phase 1 study established the safety of this combination up to an oral dose of 15 mg daily [2]. This provides a clinical rationale for further exploration of this regimen, particularly in a patient population that typically responds poorly to temozolomide chemotherapy.

Overcoming Multidrug Resistance in Cancer Cell Lines

Apply lisavanbulin (or its active moiety BAL27862) to cancer cell lines with known resistance to other microtubule-targeting agents (e.g., vinca alkaloids, taxanes) or those overexpressing P-glycoprotein (P-gp). Preclinical data indicate that BAL27862 retains activity in models resistant to clinically relevant MTAs [3], making it a valuable tool compound for studying resistance mechanisms and developing therapies for refractory cancers.

Targeting Diffuse Large B-Cell Lymphoma (DLBCL) with Rapid Apoptosis

Incorporate lisavanbulin into preclinical DLBCL research programs, particularly in cell line panels representing both ABC and GCB subtypes. Its potent in vitro cytotoxicity (median IC50 ~ 10 nM) and rapid induction of apoptosis (within 24-48 hours) [4] make it a compelling candidate for further evaluation as a single agent or in combination with standard lymphoma therapies.

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